

2-Amino-5-bromonicotinic acid physical and chemical properties

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Compound of Interest

Compound Name: 2-Amino-5-bromonicotinic acid

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An In-Depth Technical Guide to **2-Amino-5-bromonicotinic Acid** for Advanced Research and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of **2-Amino-5-bromonicotinic acid**, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple data recitation to offer field-proven insights into its properties, synthesis, and application. We will explore the causality behind its reactivity and the rationale for the analytical protocols used to validate its purity and structure.

Core Molecular Identity and Significance

2-Amino-5-bromonicotinic acid (CAS No. 52833-94-0) is a substituted pyridine derivative.^[1]^[2]^[3] Its structure is notable for the strategic placement of three distinct functional groups on the pyridine ring: a carboxylic acid, an amino group, and a bromine atom. This trifunctional arrangement makes it an exceptionally versatile scaffold for constructing complex molecular architectures.

The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and bromine atom defines its chemical personality. Its significance in drug discovery is substantial, with literature noting its use as an intermediate in the synthesis of potent tyrosine kinase inhibitors targeting various cancer cell lines.^[4]

Structural and Identification Parameters

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C3 -- C4; C4 -- C5; C5 -- Br [label="Bromine Atom", fontcolor="#4285F4"]; C5 -- C6; C6 -- N1;
C4 -- H4 [label="H", style=invis]; C6 -- H6 [label="H", style=invis]; } caption="Structure of 2-
Amino-5-bromonicotinic acid with key functional groups."
```

Physicochemical Properties: A Tabulated Summary

For efficient laboratory use, the core physical and chemical properties are summarized below. These values are critical for determining appropriate reaction conditions, solvents, and storage protocols.

Property	Value	Source(s)
IUPAC Name	2-amino-5-bromopyridine-3-carboxylic acid	[2]
Synonyms	2-Amino-5-bromopyridine-3-carboxylic acid, 5-bromo-2-aminonicotinic acid	[1][5]
CAS Number	52833-94-0	[1][2][3][5][6]
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂	[1][2][3][5]
Molecular Weight	217.02 g/mol	[1][2][3][5]
Appearance	Pale yellow powder	[5][7]
Melting Point	253-255 °C	[6][8][9]
Boiling Point	350.4 ± 42.0 °C (Predicted)	[6][8]
Density	~1.909 g/cm ³ (Predicted)	[6]
pKa	2.55 ± 0.10 (Predicted for carboxylic acid)	[7][9]
Storage Conditions	Store at 2–8 °C or room temperature under an inert atmosphere (e.g., Argon).[6] [10]	

Synthesis and Reactivity

Synthetic Pathway: Electrophilic Bromination

A common laboratory-scale synthesis involves the direct electrophilic bromination of 2-aminonicotinic acid.[4] The amino group is a strong activating group, directing the incoming electrophile (Br⁺) to the ortho and para positions. In this case, the C5 position is sterically accessible and electronically enriched, making it the primary site of bromination.

// Workflow connections Start -> Mix; Reagent -> Mix; Solvent -> Mix; Mix -> React -> Monitor -> Quench -> Filter -> Wash -> Dry -> End; } caption="Workflow for the synthesis of **2-Amino-5-**

bromonicotinic acid."

Core Reactivity for Drug Development

The molecule's true power lies in its capacity for selective, orthogonal reactions, allowing for stepwise construction of complex derivatives.

- **Amide Bond Formation:** The carboxylic acid group is readily converted to an amide via standard coupling reagents (e.g., HATU, EDC/HOBt). This is a cornerstone reaction for linking the scaffold to other fragments in a drug candidate.
- **Suzuki and Other Cross-Coupling Reactions:** The bromine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the introduction of diverse aryl, heteroaryl, or alkyl groups, providing a powerful tool for exploring the Structure-Activity Relationship (SAR) of a lead compound.
- **N-Alkylation/N-Arylation:** The amino group can undergo alkylation or arylation, although its nucleophilicity is somewhat attenuated by the electron-withdrawing nature of the pyridine ring. This site offers another vector for diversification.

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Experimental Protocols

Protocol: Synthesis via Bromination

- **Causality:** This protocol uses N-Bromosuccinimide (NBS) as a mild and safe source of electrophilic bromine, minimizing over-bromination. Acetic acid serves as a polar protic solvent that can protonate the pyridine nitrogen, further activating the ring towards electrophilic substitution.
- **Self-Validation:** The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully

consumed. The final product's identity and purity are confirmed by NMR and MS analysis, ensuring the correct isomer has been formed.

Methodology:

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminonicotinic acid (1 eq.).
- **Dissolution:** Add glacial acetic acid (5-10 volumes) and stir until the solid is fully dissolved or a fine slurry is formed.
- **Reagent Addition:** Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15 minutes. The reaction may be mildly exothermic.
- **Reaction:** Heat the mixture to 70 °C and stir for 4-6 hours.
- **Monitoring:** At 1-hour intervals, take a small aliquot, dilute with a suitable solvent (e.g., methanol), and spot on a TLC plate (e.g., 10% Methanol in Dichloromethane mobile phase) to monitor the disappearance of the starting material.
- **Workup:** Cool the reaction mixture to room temperature. A precipitate should form. Pour the mixture into ice-cold water (10 volumes) to fully precipitate the product.
- **Isolation:** Collect the solid by vacuum filtration, washing the filter cake sequentially with cold water and a small amount of cold ethanol to remove residual acetic acid and impurities.
- **Drying:** Dry the pale-yellow solid under high vacuum at 50 °C to a constant weight.

Protocol: Analytical Characterization

- **Causality:** A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. ^1H NMR confirms the electronic environment and connectivity of protons, Mass Spectrometry validates the molecular weight, and HPLC assesses the purity.
- **Self-Validation:** Each technique provides orthogonal data. A correct molecular weight from MS combined with the expected proton signals in NMR and a single major peak in HPLC provides high confidence in the sample's identity and quality.

Methodology:

- ¹H NMR Spectroscopy:
 - Dissolve ~5-10 mg of the sample in DMSO-d₆.
 - Acquire the spectrum on a 400 MHz or higher spectrometer.
 - Expected Signals: Look for two distinct aromatic proton signals on the pyridine ring, along with broad signals for the -NH₂ and -COOH protons. The integration and splitting patterns should be consistent with the C4 and C6 protons of the nicotinic acid ring.
- Mass Spectrometry (MS):
 - Prepare a dilute solution (~0.1 mg/mL) in methanol or acetonitrile with 0.1% formic acid.
 - Analyze using Electrospray Ionization (ESI) in positive mode.
 - Expected Result: A primary ion peak corresponding to [M+H]⁺ at approximately m/z 217.9/219.9, reflecting the characteristic isotopic pattern of a molecule containing one bromine atom.
- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
 - Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% Trifluoroacetic Acid (TFA).
 - Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.
 - Detection: UV detector at 254 nm and 280 nm.
 - Expected Result: A single major peak with purity >95% (as determined by area percentage).

Safety and Handling

2-Amino-5-bromonicotinic acid requires careful handling in a laboratory setting. Based on available safety data, the compound is classified with the following hazards:

- Skin Irritation (H315): Causes skin irritation.[2][11]
- Eye Irritation (H319): Causes serious eye irritation.[2][11]
- Acute Toxicity (H302/H312/H332): May be harmful if swallowed, in contact with skin, or if inhaled.[2][12]

Mandatory Precautions:

- Always handle in a well-ventilated fume hood.[11]
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.[13]
- Avoid dust formation and inhalation.[11]
- In case of contact, rinse the affected area immediately and thoroughly with water.[13]

References

- PubChem. (n.d.). **2-Amino-5-bromonicotinic acid**.
- Chemsr. (2023). 2-Bromonicotinic acid.
- ResearchGate. (2012). Preparation of 2-, 4-, 5-, and 6-aminonicotinic acid.

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Sources

- 1. chemscene.com [chemscene.com]
- 2. 2-Amino-5-bromonicotinic acid | C₆H₅BrN₂O₂ | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]
- 4. 2-Amino-5-bromonicotinic acid | 52833-94-0 [chemicalbook.com]
- 5. 2-Amino-5-bromonicotinic acid | CymitQuimica [cymitquimica.com]
- 6. 2-Amino-5-bromonicotinic acid CAS#: 52833-94-0 [chemicalbook.com]
- 7. 2-Amino-5-bromonicotinic acid CAS#: 52833-94-0 [m.chemicalbook.com]
- 8. 2-Amino-5-bromonicotinic acid | 52833-94-0 [sigmaaldrich.com]
- 9. 2-Amino-5-bromonicotinic acid | 52833-94-0 [amp.chemicalbook.com]
- 10. 52833-94-0|2-Amino-5-bromonicotinic acid|BLD Pharm [bldpharm.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
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